molecular formula C14H15ClN2O2 B4433185 N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4433185
M. Wt: 278.73 g/mol
InChI Key: FKTYXMJLEMPXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as Etifoxine, is a small molecule drug that has been used for the treatment of anxiety and other related disorders in some European countries for over 40 years. It was first synthesized in the 1960s by the French pharmaceutical company Biocodex. Etifoxine is a non-benzodiazepine anxiolytic that has been shown to have a unique mechanism of action compared to other anxiolytic drugs.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has a unique mechanism of action compared to other anxiolytic drugs. It has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in anxiety and an increase in relaxation. In addition, N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to modulate the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and an increase in relaxation. In addition, it has been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of anxiety and other related disorders. N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. In addition, it has been shown to have a low risk of dependence and addiction, which makes it a safer alternative to benzodiazepines. However, one limitation of using N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is that it has not been approved for use in some countries, which may limit its availability.

Future Directions

There are a number of future directions for research on N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. One area of research is its potential use in the treatment of neuropathic pain. N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have analgesic properties and may be beneficial in the treatment of chronic pain. Another area of research is its potential use in the treatment of sleep disorders. N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to improve the quality of sleep and may be beneficial in the treatment of insomnia. Finally, there is a need for further research on the long-term effects of N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, particularly with regard to its potential for neuroprotection.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been the subject of numerous scientific studies over the past few decades. It has been shown to have anxiolytic, neuroprotective, and anti-inflammatory properties. In addition, it has been studied for its potential use in the treatment of alcohol withdrawal syndrome, neuropathic pain, and sleep disorders.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9-13(10(2)19-17-9)14(18)16-7-6-11-4-3-5-12(15)8-11/h3-5,8H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTYXMJLEMPXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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